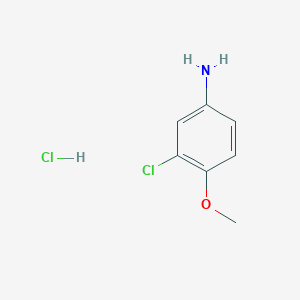

3-Chloro-4-methoxyaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-4-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUSHFWKKSPJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979379 | |

| Record name | 3-Chloro-4-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6329-90-4 | |

| Record name | Benzenamine, 3-chloro-4-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6329-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6329-90-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methoxyaniline hydrochloride is a substituted aniline derivative of significant interest in synthetic organic chemistry. Its unique electronic and structural properties, conferred by the chloro and methoxy groups, make it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, established synthetic and purification protocols, characteristic reactivity, and key applications, with a particular focus on its role in pharmaceutical development. Furthermore, it details essential safety and handling procedures to ensure its proper use in a laboratory setting.

Physicochemical Properties

This compound is the salt form of the free base, 3-chloro-4-methoxyaniline. The hydrochloride form often provides enhanced stability and solubility in certain solvents. The properties of the parent compound are crucial for understanding its reactivity and handling.

The free base, 3-chloro-4-methoxyaniline, is a substituted aniline and an aromatic ether.[1] It typically appears as an off-white, yellowish to brown solid, sometimes in the form of flakes.[2] It is sparingly soluble in water but soluble in various organic solvents. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the aniline ring influences its chemical behavior, particularly the nucleophilicity of the amino group and the reactivity of the aromatic ring towards electrophilic substitution.[3]

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Chloro-p-anisidine hydrochloride | [5] |

| CAS Number | 58545-92-3 (for hydrochloride) | [4] |

| Molecular Formula | C₇H₉Cl₂NO | [4] |

| Molecular Weight | 194.06 g/mol | [4] |

| Appearance | Off-white to brown solid/flakes (free base) | [2] |

| Melting Point | 50-55 °C (free base) | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup (free base) | [5] |

| Solubility | Sparingly soluble in water (free base) |

Synthesis and Purification

The synthesis of substituted anilines like 3-chloro-4-methoxyaniline often involves the reduction of a corresponding nitroaromatic compound. This is a fundamental transformation in organic synthesis due to the ready availability of nitro compounds.

Synthetic Rationale and Protocol

A common and effective method for preparing 3-chloro-4-methoxyaniline is through the reduction of 2-chloro-4-nitroanisole. The choice of reducing agent is critical to achieving a high yield and purity. While various reducing systems exist (e.g., catalytic hydrogenation), a robust laboratory-scale method involves the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid. Iron is cost-effective and highly efficient for this transformation. The hydrochloric acid serves to activate the iron surface and acts as a proton source for the reduction. The final product is typically isolated as the free base after neutralization.

Experimental Protocol: Synthesis via Nitro Reduction

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitroanisole (1 equivalent) and a suitable solvent such as ethanol or hexafluoroisopropanol (HFIP).

-

Addition of Reducing Agent: Add iron powder (approximately 5 equivalents) to the stirred solution.

-

Initiation of Reduction: Slowly add a 2N aqueous solution of hydrochloric acid to the reaction mixture. The reaction is exothermic and may require cooling to maintain control.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic extract under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure 3-chloro-4-methoxyaniline.

-

Salt Formation (Optional): To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-chloro-4-methoxyaniline is governed by the interplay of its three functional groups: the amino group, the methoxy group, and the chlorine atom.

-

Amino Group Reactivity: The primary amine is a nucleophilic center and a weak base. It readily undergoes reactions typical of anilines, such as acylation, alkylation, diazotization (to form diazonium salts, which are versatile synthetic intermediates), and condensation reactions.

-

Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic aromatic substitution by the strong electron-donating methoxy group and the moderately deactivating but ortho-, para-directing amino group. The chlorine atom is deactivating but also ortho-, para-directing. The positions open for substitution are ortho to the amino group and ortho to the methoxy group. The regioselectivity of such reactions will depend on the specific electrophile and reaction conditions.

Applications in Research and Drug Development

3-Chloro-4-methoxyaniline serves as a crucial intermediate in the synthesis of various high-value organic compounds.

-

Pharmaceutical Synthesis: This compound is a key building block for certain active pharmaceutical ingredients (APIs).[6] For instance, a structurally related compound, 3-chloro-4-methoxybenzenemethanamine, is a pivotal intermediate in the multi-step synthesis of Avanafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor used to treat erectile dysfunction.[6] The substituted aniline motif is common in medicinal chemistry, and the specific chloro and methoxy substituents can fine-tune the molecule's steric and electronic properties, influencing its binding affinity to biological targets as well as its pharmacokinetic profile.[3][6]

-

Dye and Pigment Industry: Substituted anilines are foundational precursors for azo dyes and other colorants.[7] The amino group can be diazotized and coupled with other aromatic systems to create extended conjugated systems responsible for color.

-

Agrochemicals: The chloroaniline scaffold is present in numerous herbicides, insecticides, and fungicides.[7]

Safety, Handling, and Storage

Proper handling of 3-chloro-4-methoxyaniline and its hydrochloride salt is essential due to its potential hazards.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][5] It can cause skin and eye irritation.[8] It is also considered very toxic to aquatic life with long-lasting effects.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[8][9] When handling the solid, use a dust mask (e.g., N95) or work in a well-ventilated area or fume hood to avoid inhalation.[5][10]

-

Handling Procedures: Avoid all personal contact, including inhalation and contact with skin and eyes.[10] Do not eat, drink, or smoke in areas where the chemical is handled.[8][9] Wash hands thoroughly after handling.[8]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials. Store locked up.[8]

-

Spill and Disposal: In case of a spill, avoid generating dust.[10] Use dry clean-up procedures such as sweeping or vacuuming (with an appropriate HEPA filter).[10] Dispose of the waste in accordance with local, state, and federal regulations.[8][9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development. The strategic placement of the chloro and methoxy groups provides a unique chemical handle for constructing complex molecular architectures, ensuring its continued relevance in modern organic synthesis.

References

- 1. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-methoxyaniline | 5345-54-0 [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. This compound | C7H9Cl2NO | CID 12227889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-4-methoxyaniline 97 5345-54-0 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. aarti-industries.com [aarti-industries.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

CAS number 5345-54-0 physicochemical properties.

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethyl-2-methoxyphenol (CAS No. 2785-89-9)

A Note on Chemical Identification: This guide addresses the compound commonly known as 4-Ethyl-2-methoxyphenol or 4-Ethylguaiacol. While the initial query referenced CAS number 5345-54-0, extensive database cross-referencing confirms that the correct and universally recognized identifier for this compound is CAS No. 2785-89-9 .[1][2][3][4][5][6][7][8] This document will proceed using the correct CAS number to ensure technical accuracy and alignment with established scientific literature.

Introduction: Unveiling 4-Ethylguaiacol

4-Ethyl-2-methoxyphenol, a phenolic organic compound, is a molecule of significant interest across diverse scientific and industrial fields.[9][10] Structurally, it belongs to the methoxyphenol class, featuring a methoxy group attached to the benzene ring of a phenol moiety.[9][11][12] Its prominence stems from its distinct sensory profile and its versatile chemical functionalities. In the food and beverage sector, it is a key flavor and aroma component, imparting characteristic smoky, spicy, and clove-like notes to products like red wine, coffee, and smoked foods.[9][13][14][15]

Beyond its organoleptic properties, its phenolic structure confers notable antioxidant capabilities, making it a subject of investigation for applications in health products and as a pharmaceutical intermediate.[9][15][16][17] It is used in the synthesis of other molecules and has been studied for its potential anticancer properties.[14][16][17] This compound is found naturally as a product of microbial fermentation (e.g., by Brettanomyces yeast in wine) and as a constituent of bio-oil from the pyrolysis of biomass.[9][10][16] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, safety protocols, and applications for researchers and development professionals.

Compound Identification and Core Identifiers

Accurate identification is the foundation of all scientific work. The following table summarizes the key identifiers for 4-Ethyl-2-methoxyphenol.

| Identifier | Value |

| CAS Number | 2785-89-9[1][2][3][4][6] |

| IUPAC Name | 4-ethyl-2-methoxyphenol[1][2][6] |

| Common Synonyms | 4-Ethylguaiacol, p-Ethylguaiacol, 2-Methoxy-4-ethylphenol[3][4][5][6][7][10] |

| Molecular Formula | C₉H₁₂O₂[1][2][10] |

| Molecular Weight | 152.19 g/mol [6][18] |

| Canonical SMILES | CCC1=CC(=C(C=C1)O)OC[1][2][6] |

| InChI | InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3[2][11] |

| InChI Key | CHWNEIVBYREQRF-UHFFFAOYSA-N[1][2] |

Core Physicochemical Properties

The physical and chemical properties of 4-Ethyl-2-methoxyphenol dictate its behavior in various systems, from biological matrices to industrial processes. These properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale or light yellow liquid. | [1][3][13][15][19] |

| Odor | Warm, sweet, spicy, medicinal, phenolic, clove-like. | [9][11][15] |

| Melting Point | -7 °C to 15 °C. | [2][3][6][10][11][13][15][20][21][22] |

| Boiling Point | 234 to 236.5 °C at 760 mmHg. | [2][3][6][13][15][21][22] |

| Density | 1.051 to 1.066 g/cm³ (or g/mL) at 20-25 °C. | [2][3][6][10][13][15][20][21] |

| Refractive Index | 1.5250 to 1.5300 at 20°C. | [1][6][13][15][19][21] |

| Flash Point | 107 to 108 °C (closed cup). | [3][13][20][21][22] |

| Vapor Pressure | 0.0173 mmHg at 25°C. | [13][21][22] |

| Solubility | Slightly soluble in water; miscible in oils and ethanol. | [2][6][7][13][21] |

| pKa (Acidic) | 10.3 to 10.31 (Predicted). | [11][13] |

| LogP (Octanol/Water) | 1.96 to 2.47. | [11][13] |

| Polar Surface Area | 29.46 Ų. | [11][13][21] |

Analytical Characterization Workflow

Unambiguous identification and purity assessment are critical. A multi-technique approach is typically employed, combining chromatography for separation with spectroscopy for structural elucidation.

Caption: General analytical workflow for the characterization of 4-Ethyl-2-methoxyphenol.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is essential for confirming the precise atomic arrangement of the molecule. The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the ethyl group (a triplet and quartet), and the methoxy and hydroxyl protons, allowing for clear differentiation from its isomers.[23]

-

Infrared (IR) Spectroscopy : IR spectroscopy confirms the presence of key functional groups. A prominent broad absorption band is observed in the 3300-3400 cm⁻¹ region, which is characteristic of the hydroxyl (O-H) group. The "fingerprint region" below 1500 cm⁻¹ provides further structural detail, including C-O stretching and aromatic bending vibrations that are unique to its substitution pattern.[23] The infrared spectrum has been verified to conform to standards.[19]

-

Mass Spectrometry (MS) : Used in conjunction with GC or HPLC, MS provides the molecular weight of the compound (152.19 g/mol ) and a characteristic fragmentation pattern, which serves as an electronic fingerprint for identification.[24][25]

Chromatographic Techniques

-

Gas Chromatography (GC) : GC is a standard method for assessing the purity of 4-Ethyl-2-methoxyphenol, often used for quality control assays which typically require a purity of >97.5% or higher.[1][19]

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase (RP) HPLC is a robust method for analyzing this compound.[5] A typical method involves a C18 or similar column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for improved peak shape.[5] This technique is scalable and suitable for both analytical quantification and preparative isolation of impurities.[5]

Safety, Handling, and Stability

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information

4-Ethyl-2-methoxyphenol is classified with the following hazards:

| GHS Classification | Details |

| Pictogram(s) | GHS07 (Exclamation mark)[10] |

| Signal Word | Warning[7][10] |

| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4][7][10][20] H319: Causes serious eye irritation.[4][7][10][20] H335: May cause respiratory irritation.[3][10][20] |

| Precautionary Statements | Prevention: P261, P264, P270, P280.[3][7][20][21] Response: P301+P312, P302+P352, P304+P340, P305+P351+P338.[3][7][20][21] Storage: P403+P233, P405.[3][20] Disposal: P501.[20] |

Handling and First Aid

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and tight-sealing safety goggles or a face shield.[20] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[20]

-

First Aid Measures :

-

Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration.[3][20]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[3][20]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][20]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor if you feel unwell.[4][20]

-

Stability and Storage

-

Storage Conditions : Store in a cool, well-ventilated place between 2-8°C.[13] Keep the container tightly closed and locked up.[3][20]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[4]

Industrial and Research Applications

The unique properties of 4-Ethyl-2-methoxyphenol have led to its use in a variety of applications.

-

Flavor and Fragrance : It is widely used as a smoke flavoring agent in the food industry and as an aroma enhancer in perfumes and cosmetics to impart smoky, spicy, and woody notes.[13][14][15]

-

Food and Beverage : It is a known component of red wines and coffee, where it contributes to the complex aroma profile.[11][13][15] It's also used as an additive in plant-based meats and other processed foods to create an authentic smoky flavor.[14]

-

Pharmaceutical and Nutraceuticals : Due to its phenolic structure, the compound exhibits significant antioxidant activity by scavenging free radicals.[9][15] This has led to its investigation for use in health products and as an intermediate in the synthesis of pharmaceuticals, such as the beta-blocker Metoprolol.[16][17][26]

-

Chemical Intermediate : It serves as a precursor in the synthesis of antioxidants, resins, and other specialty chemicals.[14]

Experimental Protocol: Purity Analysis by RP-HPLC

This protocol outlines a standard method for determining the purity of a 4-Ethyl-2-methoxyphenol sample using reverse-phase high-performance liquid chromatography.

Caption: Workflow for purity determination of 4-Ethyl-2-methoxyphenol via RP-HPLC.

Methodology:

-

Mobile Phase Preparation : Prepare a mobile phase by mixing acetonitrile and deionized water in a 60:40 (v/v) ratio. Add formic acid to a final concentration of 0.1% to improve peak shape and resolution. Degas the solution for 15 minutes using sonication or vacuum filtration.

-

Standard/Sample Preparation :

-

Accurately weigh approximately 10 mg of the 4-Ethyl-2-methoxyphenol sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the mobile phase to achieve a concentration of ~1 mg/mL.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions :

-

HPLC System : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection Wavelength : 275 nm.

-

Injection Volume : 10 µL.

-

-

Analysis Sequence :

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure no system contamination.

-

Inject the prepared sample solution.

-

Run the analysis for a sufficient time (e.g., 15 minutes) to allow for the elution of the main peak and any potential impurities.

-

-

Data Analysis and Interpretation :

-

Integrate all peaks in the resulting chromatogram.

-

The purity of the sample is calculated based on the area percent method:

-

Purity (%) = (Area of the 4-Ethyl-2-methoxyphenol peak / Total area of all peaks) x 100

-

-

This protocol provides a reliable system for verifying the purity of the compound against a specification (e.g., ≥98%).

-

Conclusion

4-Ethyl-2-methoxyphenol (CAS No. 2785-89-9) is a multifaceted compound with well-defined physicochemical properties. Its characteristic aroma profile has cemented its role in the food and fragrance industries, while its antioxidant potential continues to drive research in the pharmaceutical and nutraceutical fields. A thorough understanding of its properties, from its melting and boiling points to its spectroscopic signatures and safety requirements, is essential for its effective and safe application. The analytical methods outlined in this guide provide a robust framework for ensuring the identity and purity of this versatile molecule, supporting its continued use in both research and commercial applications.

References

- 1. A14239.06 [thermofisher.com]

- 2. 4-Ethyl-2-methoxyphenol Online | 4-Ethyl-2-methoxyphenol Manufacturer and Suppliers [scimplify.com]

- 3. 4-Ethyl-2-methoxyphenol - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Ethyl-2-methoxyphenol | SIELC Technologies [sielc.com]

- 6. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methoxy-4-ethylphenol | 2785-89-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. 4-Ethyl-2-methoxyphenol, 98% | Fisher Scientific [fishersci.ca]

- 9. 4-Ethyl-2-methoxyphenol for Research|High-Purity [benchchem.com]

- 10. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]

- 11. Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887) - FooDB [foodb.ca]

- 12. hmdb.ca [hmdb.ca]

- 13. lookchem.com [lookchem.com]

- 14. 4-Ethyl-2-Methoxyphenol - Natural Micron Pharm Tech [nmpharmtech.com]

- 15. 4-Ethyl-2-methoxyphenol | 2785-89-9 [chemicalbook.com]

- 16. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Phenol, 4-ethyl-2-methoxy- (CAS 2785-89-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 19. 4-Ethyl-2-methoxyphenol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 20. fishersci.com [fishersci.com]

- 21. echemi.com [echemi.com]

- 22. chembk.com [chembk.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. spectrabase.com [spectrabase.com]

- 26. sihaulichemicals.co.in [sihaulichemicals.co.in]

An In-Depth Technical Guide to 3-Chloro-4-methoxyaniline HCl: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxyaniline hydrochloride is a substituted aniline derivative that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features—a chlorine atom and a methoxy group positioned on the aniline core—impart specific physicochemical properties that are highly advantageous for drug design and development. This guide provides a comprehensive overview of this compound, including its various synonyms and identifiers, its key chemical attributes, and its strategic application in the synthesis of complex molecular architectures. As Senior Application Scientists, our goal is to not only present this information but also to offer insights into the causality behind its utility, empowering researchers to leverage this versatile intermediate effectively in their own discovery and development workflows.

Core Identifiers and Nomenclature

Accurate identification of chemical compounds is paramount for reproducibility and safety in research and development. This compound is known by several alternative names and is cataloged under various chemical registry numbers. The parent compound, 3-Chloro-4-methoxyaniline, is the free base form, which is frequently protonated to its hydrochloride salt to improve stability and handling characteristics.

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-4-methoxyaniline;hydrochloride | [1] |

| Synonyms | 3-Chloro-4-methoxyaniline HCl, 3-Chloro-p-anisidine hydrochloride | [1][2] |

| CAS Registry Number | 6329-90-4 | [1] |

| PubChem CID | 12227889 | [1] |

| Molecular Formula | C₇H₉Cl₂NO | [1] |

| Molecular Weight | 194.06 g/mol | [1] |

Below is a list of common synonyms and alternative names for the free base form, 3-Chloro-4-methoxyaniline:

-

3-Chloro-4-methoxybenzenamine[5]

-

2-Chloro-4-aminoanisole[5]

-

Benzenamine, 3-chloro-4-methoxy-[5]

-

NSC 1706[5]

Chemical Structure and Properties

The chemical structure of 3-Chloro-4-methoxyaniline is fundamental to its reactivity and utility in organic synthesis.

Caption: Chemical structure of 3-Chloro-4-methoxyaniline.

Physicochemical Properties of the Free Base

| Property | Value | Source |

| Melting Point | 50-55 °C | |

| Boiling Point | ~200 °C (estimate) | [6] |

| Flash Point | >110 °C (>230 °F) | [6] |

| pKa | 4.14 ± 0.10 (Predicted) | [6] |

| Solubility | Sparingly soluble in water | [7] |

The Role of Chloro and Methoxy Groups in Drug Discovery

The strategic placement of the chloro and methoxy groups on the aniline ring is not arbitrary; it is a deliberate design choice that enhances the molecule's utility as a pharmaceutical intermediate. These substituents modulate the electronic properties and steric profile of the molecule, influencing its reactivity, metabolic stability, and potential for intermolecular interactions with biological targets.[1][8]

-

Chloro Group: As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring to some extent, influencing the regioselectivity of subsequent reactions. Its presence can also enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.[1][2]

-

Methoxy Group: The methoxy group is an electron-donating group, which can activate the aromatic ring and direct electrophilic substitution. It is a common pharmacophore that can act as a hydrogen bond acceptor, improving the binding affinity of the final drug molecule to its target.[3] The methoxy group can also favorably impact the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3]

The interplay of these two functional groups provides a unique chemical scaffold that is particularly valuable in constructing complex, biologically active molecules.

Application in Pharmaceutical Synthesis: The Case of Avanafil

A prominent example of 3-Chloro-4-methoxyaniline's application is in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[9] In the synthesis of Avanafil, a derivative, 3-chloro-4-methoxybenzylamine, which is synthesized from 3-Chloro-4-methoxyaniline, participates in a key nucleophilic substitution reaction with a pyrimidine derivative.[9][10] This reaction forms a significant portion of the Avanafil backbone.

The choice of this specific building block is driven by the need to introduce the 3-chloro-4-methoxybenzyl moiety, which is crucial for the drug's interaction with the PDE5 enzyme. The structural and electronic properties conferred by the chloro and methoxy groups are integral to the high selectivity and potency of Avanafil.[9]

Representative Synthetic Workflow: Nucleophilic Substitution in Avanafil Synthesis

The following diagram illustrates a key step in the synthesis of an Avanafil intermediate, showcasing the role of the 3-chloro-4-methoxybenzylamine derivative.

Caption: Workflow for the synthesis of an Avanafil intermediate.

Analytical Protocols for Quality Control

Ensuring the purity and identity of 3-Chloro-4-methoxyaniline HCl is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.

Self-Validating HPLC Protocol for Purity Analysis

This protocol is designed to be self-validating through the incorporation of system suitability tests (SSTs), which ensure the chromatographic system is performing adequately before sample analysis.

1. Chromatographic System:

-

HPLC System: A gradient-capable HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: Acetonitrile and water mixture (e.g., 70:30 v/v).[11] Isocratic elution is often sufficient for purity analysis.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.[11]

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.[11]

2. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a reference standard of 3-Chloro-4-methoxyaniline HCl in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the mobile phase as the diluent.

3. System Suitability Testing (SST): Before injecting the samples, perform a series of injections of the standard solution to verify the performance of the chromatographic system. The following parameters and acceptance criteria are recommended:

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, which is crucial for accurate integration.[7] |

| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation performance.[12] |

| Repeatability (RSD) | RSD ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the system for quantifying the analyte.[13] |

| Resolution (Rs) | Rs > 1.5 between the main peak and any adjacent impurity peak | Ensures that impurities are well-separated from the main component for accurate quantification.[7] |

4. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform the system suitability injections and verify that all acceptance criteria are met.

-

Inject the sample solutions in duplicate.

-

Integrate the peak areas of the chromatograms.

5. Data Interpretation: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

3-Chloro-4-methoxyaniline HCl should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14][15] It is harmful if swallowed and may cause skin and eye irritation.[15][16] Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.[4][17][18]

Conclusion

3-Chloro-4-methoxyaniline HCl is a versatile and valuable intermediate for the pharmaceutical and chemical industries. Its unique substitution pattern provides a strategic advantage in the design and synthesis of complex molecules, most notably demonstrated in the production of Avanafil. A thorough understanding of its nomenclature, chemical properties, and the functional roles of its substituents is essential for its effective and safe utilization. The analytical protocols outlined in this guide provide a framework for ensuring the quality and purity of this critical starting material, thereby supporting the development of novel and effective therapeutics.

References

- 1. drughunter.com [drughunter.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 6. chembk.com [chembk.com]

- 7. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 8. drughunter.com [drughunter.com]

- 9. benchchem.com [benchchem.com]

- 10. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]

- 11. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaceuticalupdates.com [pharmaceuticalupdates.com]

- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. 3-氯-4-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Page loading... [guidechem.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

Spectral Characterization of 3-Chloro-4-methoxyaniline Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 3-Chloro-4-methoxyaniline hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. The structural elucidation of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind the observed spectral features.

Introduction: The Importance of Spectral Analysis

This compound is a substituted aniline derivative whose utility in drug development hinges on its precise molecular structure. Spectroscopic techniques provide a non-destructive and highly informative means of confirming the identity and purity of such compounds. Understanding the nuances of each technique—NMR for its detailed mapping of atomic environments, IR for its fingerprint of functional groups, and MS for its definitive molecular weight and fragmentation patterns—is essential for the modern researcher. This guide will treat the spectral data not as mere data points, but as a cohesive narrative that, when interpreted correctly, reveals the molecule's complete structural story.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR provide critical pieces of the structural puzzle.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the anilinium group are expected to be significantly deshielded and will likely exchange with residual water, leading to a broad signal. |

| ~7.3-7.5 | Doublet | 1H | H-2 | This proton is ortho to the electron-withdrawing -NH₃⁺ group and will be the most downfield of the aromatic protons. |

| ~7.1-7.3 | Doublet of Doublets | 1H | H-6 | This proton is meta to the -NH₃⁺ group and ortho to the chlorine atom, leading to a complex splitting pattern and a downfield shift. |

| ~7.0-7.2 | Doublet | 1H | H-5 | This proton is ortho to the methoxy group and meta to the -NH₃⁺ group, resulting in an upfield shift relative to H-2 and H-6. |

| 3.85 | Singlet | 3H | -OCH₃ | The methoxy protons are shielded and appear as a characteristic singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it can slow down the exchange of the acidic N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, offering further confirmation of the substitution pattern. Data for the free base is available and provides a strong foundation for understanding the hydrochloride salt.[2][3]

¹³C NMR Spectral Data (Free Base in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 147.8 | C-4 | This carbon is attached to the strongly electron-donating methoxy group, resulting in a downfield shift. |

| 130.7 | C-1 | The carbon bearing the amino group. |

| 123.1 | C-5 | Aromatic CH. |

| 121.4 | C-3 | The carbon bearing the chlorine atom. |

| 117.8 | C-2 | Aromatic CH. |

| 113.7 | C-6 | Aromatic CH. |

| 55.8 | -OCH₃ | The carbon of the methoxy group. |

Note: Upon protonation to the hydrochloride salt, a general downfield shift of the aromatic carbon signals is expected due to the increased inductive effect of the -NH₃⁺ group.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.

-

Instrument Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic bands for the aromatic ring, the ether linkage, the carbon-chlorine bond, and, most importantly, the anilinium ion.

The protonation of the primary amine (-NH₂) to the anilinium ion (-NH₃⁺) results in significant changes in the N-H stretching and bending vibrations. The N-H stretching bands of the free amine, typically found around 3300-3500 cm⁻¹, are replaced by a broad and strong absorption band for the -NH₃⁺ group in the 2800-3200 cm⁻¹ region. Additionally, new bending vibrations for the anilinium ion appear.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200-2800 (broad) | N-H stretch | Anilinium (-NH₃⁺) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| ~1600-1580 | N-H bend | Anilinium (-NH₃⁺) |

| ~1500 & ~1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

| ~800-700 | C-Cl stretch | Aryl Halide |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation. For this compound, Electron Ionization (EI) is a common technique.

The mass spectrum of this compound will be characterized by a molecular ion peak corresponding to the free base, 3-Chloro-4-methoxyaniline, as the hydrochloride salt will typically dissociate under EI conditions. A key feature will be the isotopic pattern of the chlorine atom, with two peaks at M⁺ and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4]

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Ion | Proposed Structure |

| 157/159 | [M]⁺ | Molecular ion of 3-chloro-4-methoxyaniline |

| 142/144 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 114 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Proposed Fragmentation Pathway

The fragmentation of 3-Chloro-4-methoxyaniline under electron ionization is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can proceed through various pathways, with the most probable being the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

Caption: Proposed fragmentation pathway for 3-Chloro-4-methoxyaniline.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion: A Cohesive Structural Narrative

The comprehensive analysis of the NMR, IR, and Mass Spectrometry data for this compound provides a self-validating system for its structural confirmation. The predicted ¹H and ¹³C NMR spectra map out the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key functional groups, particularly the anilinium ion. Finally, the mass spectrum provides the definitive molecular weight and a characteristic fragmentation pattern that corroborates the proposed structure. This multi-faceted spectroscopic approach ensures the highest level of confidence in the identity and purity of this important chemical intermediate, underpinning its successful application in research and development.

References

A Comprehensive Technical Guide to the Solubility Profile of 3-Chloro-4-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-Chloro-4-methoxyaniline hydrochloride, a key intermediate in various synthetic pathways. In the absence of extensive public data, this document establishes a foundational understanding through the synthesis of its physicochemical properties, predictive solubility models, and detailed experimental protocols for empirical determination. This guide is intended to empower researchers and drug development professionals with the theoretical framework and practical methodologies required to effectively utilize this compound in a variety of solvent systems. We will delve into the principles of thermodynamic and kinetic solubility, the influence of solvent characteristics, and provide step-by-step procedures for accurate solubility assessment.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability.[1] For this compound, a substituted aniline derivative, understanding its solubility in a range of solvents is paramount for optimizing reaction conditions, designing efficient crystallization processes, and formulating stable and effective end-products.

The hydrochloride salt form of an amine is typically employed to enhance aqueous solubility and improve stability compared to the free base.[1][2] The protonation of the amine group introduces ionic character, which generally leads to more favorable interactions with polar solvents like water.[3] However, the interplay of the chloro and methoxy substituents on the aromatic ring introduces a degree of lipophilicity, resulting in a nuanced solubility profile across a spectrum of solvents.

This guide will provide a detailed exploration of the factors influencing the solubility of this compound and present robust methodologies for its empirical determination.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting and interpreting its solubility behavior.

| Property | Value (Predicted/Inferred) | Source/Justification |

| Molecular Formula | C₇H₉Cl₂NO | --INVALID-LINK-- |

| Molecular Weight | 194.06 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to beige solid (inferred) | Based on the appearance of the free base.[4] |

| Melting Point (°C) | Not available | Experimental determination is recommended. |

| pKa (of the conjugate acid) | ~4.14 (predicted for free base) | A predicted value for the free base is available. --INVALID-LINK-- The pKa of the hydrochloride salt will be significantly lower. Experimental determination is crucial. |

| logP (Octanol-Water Partition Coefficient) | Not available | The logP of the free base is expected to be moderately lipophilic. The hydrochloride salt will be significantly more hydrophilic. Experimental determination is recommended. |

Causality Behind Physicochemical Properties:

-

Molecular Structure and Polarity: The presence of the polar amine hydrochloride group makes the molecule amenable to dissolution in polar solvents. The aromatic ring, chloro, and methoxy groups contribute to its nonpolar character, influencing its solubility in less polar organic solvents.

-

pKa: The acidity of the anilinium ion is a key determinant of its pH-dependent solubility in aqueous media. At a pH below its pKa, the ionized form will predominate, leading to higher aqueous solubility. Conversely, at a pH above the pKa, the less soluble free base will be the major species.

-

logP: This parameter quantifies the lipophilicity of the compound. A higher logP value for the free base would suggest better solubility in nonpolar organic solvents. The conversion to the hydrochloride salt dramatically decreases the logP, thereby increasing its affinity for aqueous environments.

Predictive Approaches to Solubility

While empirical determination is the gold standard, predictive models can offer valuable insights for solvent screening and selection.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the compatibility of a solute with a solvent.[5] The principle is based on the concept that "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δd (Dispersion forces): Arising from temporary dipoles.

-

δp (Polar forces): Arising from permanent dipoles.

-

δh (Hydrogen bonding): Arising from the donation and acceptance of hydrogen atoms.

A solvent is likely to dissolve a solute if their HSP values are similar. The "Hansen distance" (Ra) between a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify this similarity. A smaller Hansen distance indicates a higher likelihood of solubility.[6]

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. This predictive approach allows for a rational pre-selection of solvents for experimental screening, saving time and resources.

General Solubility Expectations

Based on the structure of this compound, we can infer its likely solubility in different solvent classes:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected due to the ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the solvent.[7] In aqueous solutions, solubility will be pH-dependent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents have high dielectric constants and can solvate ions, but they do not act as hydrogen bond donors.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Low solubility is expected. The high polarity and ionic character of the hydrochloride salt are incompatible with the nonpolar nature of these solvents.[8]

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid phase.[9] This is the true solubility of the compound and is a critical parameter for formulation development. The shake-flask method is the most common technique for determining thermodynamic solubility.[10]

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation:

-

Select a range of solvents of interest (e.g., water at different pH values, methanol, ethanol, isopropanol, acetonitrile, DMSO).

-

Prepare buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8) as recommended by regulatory guidelines.[10]

-

Ensure all solvents are of high purity.

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[10]

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Periodically sample the supernatant and analyze the concentration until it remains constant over time, confirming that equilibrium has been achieved.

-

-

Sample Analysis:

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

For aqueous solutions, plot the solubility as a function of pH.

-

Kinetic Solubility

Kinetic solubility is the concentration at which a compound precipitates from a solution when it is rapidly prepared, typically from a concentrated stock solution in an organic solvent like DMSO.[4][11] This method is high-throughput and is often used in early drug discovery for screening large numbers of compounds.[12]

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

-

Preparation:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

-

Procedure:

-

In a microtiter plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration.

-

Mix the solution thoroughly.

-

Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).

-

-

Analysis:

-

Measure the light scattering of the solution using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed.

-

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 1.2) | 25 | > 100 | Thermodynamic |

| Water (pH 4.5) | 25 | 50-100 | Thermodynamic |

| Water (pH 6.8) | 25 | 10-20 | Thermodynamic |

| Water (pH 7.4) | 25 | 5-10 | Thermodynamic |

| Methanol | 25 | > 100 | Thermodynamic |

| Ethanol | 25 | 50-100 | Thermodynamic |

| Isopropanol | 25 | 10-20 | Thermodynamic |

| Acetonitrile | 25 | 20-50 | Thermodynamic |

| DMSO | 25 | > 200 | Thermodynamic |

| Toluene | 25 | < 1 | Thermodynamic |

| Hexane | 25 | < 0.1 | Thermodynamic |

| PBS (pH 7.4) | 25 | 5-10 | Kinetic |

Note: The values in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate data.

Visualization of Workflows

Diagram 1: Thermodynamic Solubility Workflow

Caption: Workflow for determining thermodynamic solubility.

Diagram 2: Kinetic Solubility Workflow

Caption: Workflow for determining kinetic solubility.

Safety and Handling

-

Hazards: The free base is harmful if swallowed.[13] It is advisable to handle the hydrochloride salt with the same level of caution.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For comprehensive safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Directions

This technical guide has provided a foundational framework for understanding and determining the solubility profile of this compound. While a lack of public data necessitates a predictive and methodological approach, the principles and protocols outlined herein offer a robust pathway for researchers to generate the necessary empirical data.

The key takeaways are:

-

The hydrochloride salt of 3-Chloro-4-methoxyaniline is expected to have significantly higher aqueous solubility than its free base.

-

Solubility in aqueous media will be highly pH-dependent.

-

A combination of predictive tools like Hansen Solubility Parameters and empirical methods such as the shake-flask and kinetic solubility assays will provide a comprehensive solubility profile.

Future work should focus on the experimental determination of the key physicochemical properties of this compound, including its melting point, pKa, and logP, as well as its solubility in a wide range of pharmaceutically and synthetically relevant solvents. This data will be invaluable for the continued development and application of this important chemical intermediate.

References

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. pharmoutsourcing.com [pharmoutsourcing.com]

- 3. oit.edu [oit.edu]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. enamine.net [enamine.net]

Introduction: Deconstructing a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Core Reactivity of 3-Chloro-4-methoxyaniline

3-Chloro-4-methoxyaniline, also known as 3-chloro-p-anisidine, is an aromatic amine that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1][2][3] Its utility is particularly pronounced in the pharmaceutical and dye industries, where it functions as a foundational scaffold for constructing active pharmaceutical ingredients (APIs) and vibrant colorants.[1][4] The chemical persona of this molecule is defined by the electronic interplay of three key functional groups attached to a benzene ring: a nucleophilic amino group, an electron-donating methoxy group, and an electron-withdrawing chloro group.[4][5] Understanding the nuanced effects of these substituents is paramount for any researcher aiming to leverage this compound's synthetic potential. This guide provides a deep dive into the core reactivity of 3-Chloro-4-methoxyaniline, grounding theoretical principles in practical, field-proven insights.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a non-negotiable prerequisite for its use in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClNO | [6][7] |

| Molecular Weight | 157.60 g/mol | [6][7] |

| CAS Number | 5345-54-0 | [1][2] |

| Appearance | Off-white to yellowish or brown solid/flakes | [1][4] |

| Melting Point | 50-55 °C | [2][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |

| Solubility | Sparingly soluble in water; more soluble in polar organic solvents like ethanol and methanol. | [1][4] |

| pKa | 4.14 ± 0.10 (Predicted) | [1][8] |

Core Safety Directive: 3-Chloro-4-methoxyaniline is classified as harmful if swallowed (Acute Toxicity 4, Oral).[6][9] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, is mandatory.[9] All manipulations should be performed in a well-ventilated area or chemical fume hood.[10] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[11]

The Electronic Architecture: Understanding the Basis of Reactivity

The reactivity of 3-Chloro-4-methoxyaniline is not random; it is a direct consequence of the electronic effects exerted by its substituents on the aromatic ring. The amino (-NH₂) and methoxy (-OCH₃) groups are powerful activating groups, while the chloro (-Cl) group is a deactivating group.

-

Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both groups possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively. These lone pairs are delocalized into the benzene ring through resonance. This effect, known as a positive mesomeric effect (+M), significantly increases the electron density of the ring, particularly at the ortho and para positions relative to each group. This heightened electron density makes the ring highly susceptible to attack by electrophiles.[12]

-

Chloro (-Cl) Group: The chlorine atom is highly electronegative and withdraws electron density from the ring via the sigma bond (a negative inductive effect, -I). This effect deactivates the ring, making it less reactive towards electrophiles than benzene itself. However, chlorine also has lone pairs that can be donated into the ring via resonance (+M effect). While this resonance effect is weaker than its inductive withdrawal, it is sufficient to direct incoming electrophiles to the ortho and para positions.

Net Effect: The powerful activating effects of the amino and methoxy groups overwhelmingly dominate the deactivating effect of the chlorine. The result is a highly activated aromatic system where electrophilic attack is strongly favored at the positions ortho and para to the -NH₂ and -OCH₃ groups.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Chloro-4-methoxyaniline 97 5345-54-0 [sigmaaldrich.com]

- 3. 3-氯-4-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. 3-Chloro-4-methoxyaniline 97 5345-54-0 [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 3-Chloro-4-methylaniline | 95-74-9 [chemicalbook.com]

- 12. byjus.com [byjus.com]

An In-Depth Technical Guide to the Discovery and Historical Context of Chloro-Methoxy Aniline Derivatives

Introduction: The Architectural Significance of Substituted Anilines

In the vast landscape of organic chemistry, the aniline scaffold represents a foundational cornerstone, pivotal to the development of synthetic chemistry and its far-reaching applications. While aniline itself is a molecule of immense industrial importance, its true versatility is unlocked through the strategic substitution of its aromatic ring. The introduction of functional groups, such as chloro and methoxy moieties, dramatically alters the electronic and steric properties of the parent molecule, giving rise to a class of compounds with tailored reactivity and biological activity. This guide provides an in-depth exploration of the discovery and historical context of chloro-methoxy aniline derivatives, tracing their origins from the dawn of the synthetic dye industry to their contemporary roles in pharmaceutical and materials science. We will delve into the seminal synthetic methodologies that enabled their creation, the evolution of analytical techniques that validated their structure and purity, and the scientific rationale that has driven their continued investigation. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the rich history and enduring relevance of these vital chemical building blocks.

I. The Genesis: Aniline, Mauve, and the Dawn of an Industry

The story of chloro-methoxy anilines is inextricably linked to the broader history of aniline itself. Initially isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, the compound was given the name "Crystallin."[1] It was later rediscovered and renamed multiple times, including "kyanol" by Friedlieb Runge in 1834 from coal tar, and finally "aniline" by Carl Julius Fritzsche in 1840, who treated indigo with caustic potash.[1] It was August Wilhelm von Hofmann who, in 1843, demonstrated that these were all the same substance.[2]

The true catalyst for the explosion in aniline chemistry was the serendipitous discovery of mauveine, the first synthetic dye, by William Henry Perkin in 1856.[3] An 18-year-old student of Hofmann, Perkin was attempting to synthesize the antimalarial drug quinine by oxidizing aniline.[2] His experiment yielded not quinine, but a vibrant purple dye with excellent properties for coloring silk. This discovery ignited the synthetic dye industry, transforming the textile world and, more importantly, establishing the immense commercial potential of coal tar derivatives.[2][3] This new industry created an insatiable demand for aniline and spurred intense research into its chemical modification to produce a wider palette of colors. It was within this fervent environment of chemical exploration that the synthesis of substituted anilines, including those with chloro and methoxy groups, became a key objective.

II. Expanding the Chemical Toolkit: Foundational Reactions for Aniline Substitution

The creation of chloro-methoxy aniline derivatives was not the result of a single breakthrough but rather the application of a growing arsenal of synthetic organic reactions. Two methodologies, in particular, were foundational: the reduction of nitroarenes and the diazotization of anilines followed by nucleophilic substitution.

A. From Nitroarenes to Anilines: The Workhorse of Aromatic Amine Synthesis

The most prevalent and historically significant route to substituted anilines is the reduction of the corresponding nitroaromatic compounds. This two-step process, involving initial nitration of an aromatic ring followed by reduction of the nitro group, provided a versatile and reliable method for introducing the amino functionality.

1. Electrophilic Nitration: The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction of an aromatic compound with a mixture of nitric acid and sulfuric acid (sulfonitric mixture) generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. For precursors to chloro-methoxy anilines, this would involve the nitration of a substituted benzene, such as an anisole or chlorobenzene derivative.

2. Reduction of the Nitro Group: A wide array of methods has been developed for the reduction of nitroarenes to anilines.

-

Classical Methods: Historically, metal-acid reductions were the mainstay. The Béchamp reduction, using iron filings in acidic medium, was a workhorse of the early aniline industry.[4] Other metals such as tin, zinc, and tin(II) chloride in the presence of acid were also commonly employed.[4]

-

Catalytic Hydrogenation: The 20th century saw the rise of catalytic hydrogenation as a cleaner and more efficient alternative.[5] Using catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (Adams' catalyst) under a hydrogen atmosphere, nitro groups can be selectively reduced to amines in high yield.[4] This method is now the standard in both laboratory and industrial settings.

B. The Sandmeyer Reaction: A Gateway to Diverse Functionality

III. Synthesis of Chloro-Methoxy Aniline Derivatives: Key Strategies and Protocols

The synthesis of specific chloro-methoxy aniline isomers relies on the strategic application of the foundational reactions described above. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern, governed by the directing effects of the substituents on the aromatic ring.

A. Representative Synthetic Pathways

The following schemes illustrate logical synthetic routes to common chloro-methoxy aniline isomers, starting from readily available precursors.

Synthesis of 5-Chloro-2-methoxyaniline (CAS 95-03-4):

A common route to this isomer starts with 4-chloro-2-nitrophenol.

-

Methylation (Williamson Ether Synthesis): The phenolic hydroxyl group is more reactive towards alkylation than the aromatic ring is towards nucleophilic substitution. Therefore, methylation of 4-chloro-2-nitrophenol with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base yields 4-chloro-1-methoxy-2-nitrobenzene.

-

Reduction of the Nitro Group: The nitro group of 4-chloro-1-methoxy-2-nitrobenzene is then reduced to the corresponding amine, 5-chloro-2-methoxyaniline. This can be achieved through various methods, including catalytic hydrogenation or reduction with metals in acidic media.[8]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Structure elucidation: Significance and symbolism [wisdomlib.org]

- 3. Organic chemistry - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 6. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 7. kaitai-pec.com [kaitai-pec.com]

- 8. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Utilization of 3-Chloro-4-methoxyaniline Hydrochloride in Pharmaceutical Intermediate Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-Chloro-4-methoxyaniline hydrochloride as a pivotal intermediate in pharmaceutical synthesis. This document elucidates the compound's chemical properties, outlines detailed synthetic protocols, and explains the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Importance of this compound

3-Chloro-4-methoxyaniline, and its hydrochloride salt, is a substituted aniline derivative that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The specific arrangement of the chloro and methoxy groups on the aniline ring imparts unique reactivity and physicochemical properties that are instrumental in constructing the molecular architecture of various drugs.[3] The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group influence the regioselectivity of subsequent reactions, making it a versatile precursor for targeted molecular elaboration.[4] This guide will delve into the practical applications of this compound, with a focus on its role in the synthesis of key pharmaceutical intermediates.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of a starting material is paramount for successful and safe laboratory execution. The data for 3-Chloro-4-methoxyaniline and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₉Cl₂NO | [5] |

| Molecular Weight | 194.06 g/mol | [5] |

| Appearance | Off-white, yellowish to green or brown flakes | [2][6] |

| Melting Point | 50-55 °C (for free base) | [6][7] |

| Solubility | Sparingly soluble in water | [2] |

| CAS Number | 6329-90-4 (for hydrochloride) | [5] |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H351 (Suspected of causing cancer), H412 (Harmful to aquatic life with long lasting effects) | [8] |

| Precautionary Statements | P201, P261, P273, P280 | [8] |

Application in Pharmaceutical Synthesis: A Case Study in the Pathway to Avanafil

A significant application of chloro-methoxy aniline derivatives is in the synthesis of selective phosphodiesterase type 5 (PDE-5) inhibitors, such as Avanafil, which is used for the treatment of erectile dysfunction.[9] While the direct precursor to a key Avanafil intermediate is 3-chloro-4-methoxybenzylamine, 3-Chloro-4-methoxyaniline serves as a readily available starting material for its synthesis. The following sections detail a validated protocol for this transformation and subsequent coupling reaction.

Rationale for Synthetic Strategy

The overall synthetic strategy involves the conversion of the aniline functionality of 3-Chloro-4-methoxyaniline into a benzylamine. This is a crucial transformation as the benzylamine moiety is required for the subsequent nucleophilic substitution reaction to build the core structure of the target pharmaceutical intermediate. The hydrochloride salt of 3-Chloro-4-methoxyaniline ensures stability and enhances handling properties. Prior to reaction, it is typically neutralized to the free aniline.

References

- 1. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H9Cl2NO | CID 12227889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-4-methoxyaniline | 5345-54-0 [chemicalbook.com]

- 7. 3-Chloro-4-methoxyaniline 97 5345-54-0 [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. benchchem.com [benchchem.com]

Application Notes: Synthesis of Azo Dyes Utilizing 3-Chloro-4-methoxyaniline HCl

Introduction: The Role of 3-Chloro-4-methoxyaniline in Modern Dye Chemistry